

# Unveiling the Molecular Weight of Deuterated Biperiden Impurity A

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## Compound of Interest

Compound Name: *rel-Biperiden EP impurity A-d5*

Cat. No.: *B12425405*

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The molecular weight of **rel-Biperiden EP Impurity A-d5** is approximately 316.50 g/mol . This value is a critical piece of information for researchers in drug development and analytical science, particularly for those utilizing isotope-labeled internal standards for quantitative analysis.

This technical brief outlines the molecular characteristics of rel-Biperiden EP Impurity A and its deuterated analogue, providing the foundational data necessary for accurate mass spectrometry and related analytical techniques.

## Molecular Composition and Weight

The key to understanding the molecular weight of the deuterated impurity lies in its relationship to the parent compound, Biperiden, and its non-deuterated impurity counterpart. rel-Biperiden EP Impurity A is a known impurity of the anticholinergic drug Biperiden. The "-d5" designation signifies the replacement of five hydrogen atoms with five deuterium atoms, a modification that is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.<sup>[1]</sup>

The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable mass shift. This mass difference is the cornerstone of its application in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).

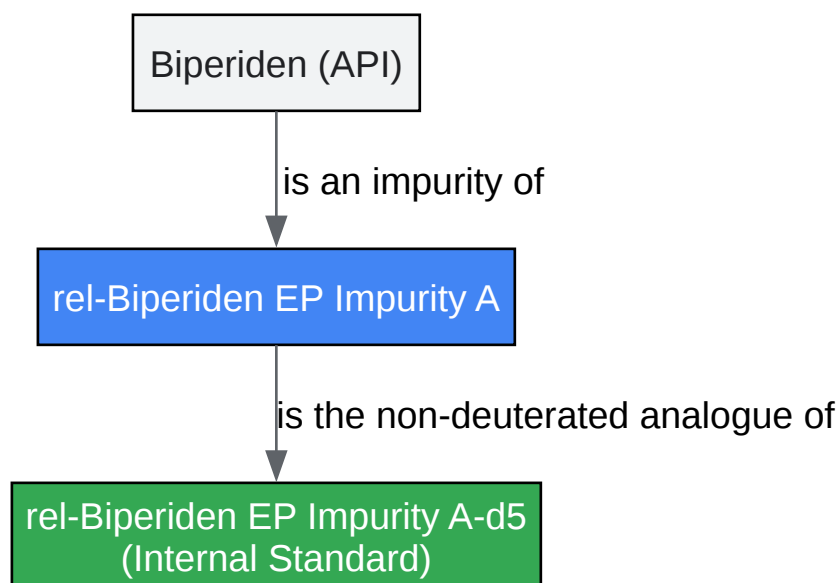
The table below summarizes the core quantitative data for these compounds.

Compound	Molecular Formula	Average Molecular Weight ( g/mol )
rel-Biperiden EP Impurity A	C <sub>21</sub> H <sub>29</sub> NO	311.46[2][3][4]
rel-Biperiden EP Impurity A-d5	C <sub>21</sub> H <sub>24</sub> D <sub>5</sub> NO	316.50[1][5][6][7]

The IUPAC name for the deuterated compound is rel-(R)-1-((1S, 2S, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol, which confirms that the five deuterium atoms are located on the phenyl group.[1][7]

## Logical Relationship Diagram

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), its impurity, and the deuterated internal standard.



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